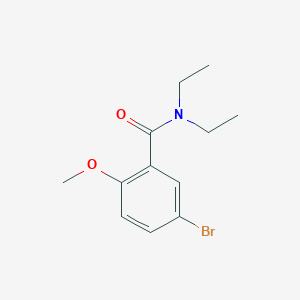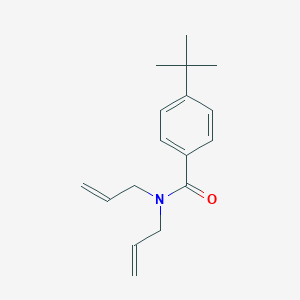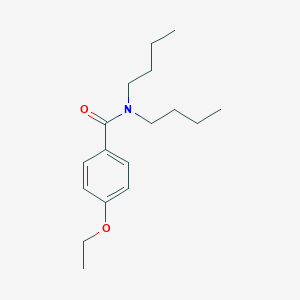![molecular formula C14H13N3 B250617 2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile](/img/structure/B250617.png)
2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile (DDNP) is a yellow crystalline compound that belongs to the family of malononitrile derivatives. DDNP is a highly explosive compound and has been used as a marker for explosive detection. However, DDNP has also been studied for its potential use in scientific research due to its unique properties and mechanism of action.
Mécanisme D'action
2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile binds to beta-amyloid plaques in the brain and emits a fluorescent signal upon binding. This allows researchers to visualize and quantify the amount of beta-amyloid plaques in the brain. 2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile has also been shown to have a high affinity for other protein aggregates, such as tau protein, which is associated with other neurodegenerative diseases.
Biochemical and Physiological Effects
2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile has been shown to have low toxicity and does not have any significant biochemical or physiological effects on the body. However, due to its explosive nature, it must be handled with extreme care in the laboratory.
Avantages Et Limitations Des Expériences En Laboratoire
2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile has several advantages for use in laboratory experiments. It is a highly sensitive marker for protein aggregates, which allows for the detection and quantification of these aggregates in the brain. 2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile is also relatively easy to synthesize and has low toxicity. However, due to its explosive nature, it must be handled with extreme care in the laboratory.
Orientations Futures
There are several future directions for the use of 2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile in scientific research. One potential application is the development of new diagnostic tools for neurodegenerative diseases such as Alzheimer's disease. 2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile could also be used to study the formation and progression of protein aggregates in other neurodegenerative diseases. Additionally, 2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile could be used to develop new therapies for these diseases by targeting and removing protein aggregates from the brain.
Méthodes De Synthèse
2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile is synthesized by the reaction between malononitrile and N,N-dimethylaniline in the presence of a catalyst. The reaction results in the formation of 2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile as a yellow crystalline solid.
Applications De Recherche Scientifique
2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile has been studied extensively for its potential use in scientific research. It has been shown to have a high affinity for beta-amyloid plaques, which are associated with Alzheimer's disease. 2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile has been used as a marker to detect beta-amyloid plaques in the brain, which has helped researchers to better understand the pathogenesis of Alzheimer's disease.
Propriétés
Formule moléculaire |
C14H13N3 |
|---|---|
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
2-[(Z)-3-(dimethylamino)-3-phenylprop-2-enylidene]propanedinitrile |
InChI |
InChI=1S/C14H13N3/c1-17(2)14(9-8-12(10-15)11-16)13-6-4-3-5-7-13/h3-9H,1-2H3/b14-9- |
Clé InChI |
PIRCYNWKBVKBKV-ZROIWOOFSA-N |
SMILES isomérique |
CN(C)/C(=C\C=C(C#N)C#N)/C1=CC=CC=C1 |
SMILES |
CN(C)C(=CC=C(C#N)C#N)C1=CC=CC=C1 |
SMILES canonique |
CN(C)C(=CC=C(C#N)C#N)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{2-[(3-chloro-1-benzothien-2-yl)carbonyl]hydrazino}-N-(2,5-dimethylphenyl)-4-oxobutanamide](/img/structure/B250534.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-cyclohexylacetamide](/img/structure/B250535.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B250537.png)


![9-methoxy[1]benzothieno[2,3-c]quinolin-6(5H)-one](/img/structure/B250543.png)
![Dimethyl cinnolino[5,4,3-cde]cinnoline-2,7-dicarboxylate](/img/structure/B250544.png)
![6-Amino-4-[3-(cyclopentyloxy)phenyl]-3-(4-methoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B250545.png)
![[({[3-Cyano-4-(4-fluorophenyl)-6-(2-thienyl)-2-pyridinyl]sulfanyl}acetyl)amino]acetic acid](/img/structure/B250547.png)
![({[(3-Cyano-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]acetyl}amino)acetic acid](/img/structure/B250548.png)



